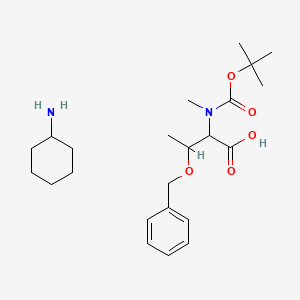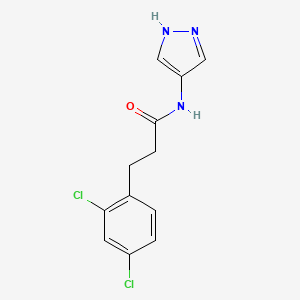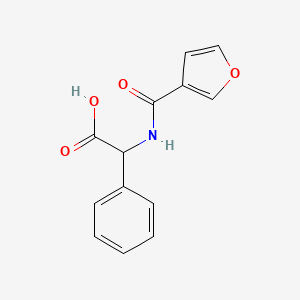![molecular formula C8H13NO B14896272 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach is the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides. This method involves direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, proceeding stereoselectively to form the trans derivative . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound typically involve metal-mediated cyclopropanation domino reactions of chain enynes. This strategy is favored for its scalability and substrate scope, relying on in situ-generated metal carbene species in the presence of Pd, Au, Ru, Co, Ni, and Rh salts as catalysts .
化学反応の分析
Types of Reactions
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts such as Pd, Au, Ru, Co, Ni, and Rh salts for cyclopropanation reactions . Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or esters, while reduction reactions typically produce alcohols.
科学的研究の応用
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one has a wide range of scientific research applications:
Industry: The compound is used in the development of bioactive compounds and as a precursor in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a potent μ-opioid receptor antagonist, which is useful in the treatment of pruritus . It also inhibits ketohexokinase (KHK), making it a potential treatment for non-alcoholic fatty liver disease (NAFLD) . The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound with a different substitution pattern, commonly used in pharmaceuticals and natural products .
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]: These compounds have shown potential as antitumor agents and have similar structural features .
Uniqueness
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
5-propan-2-yl-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H13NO/c1-5(2)8-3-6(8)7(10)9-4-8/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
YOQVUTPDNQZAPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C12CC1C(=O)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



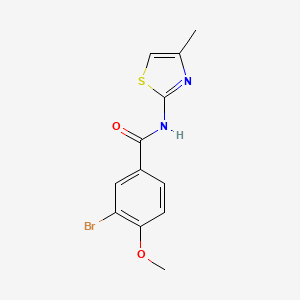

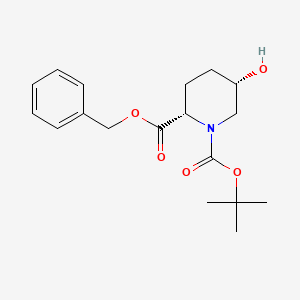
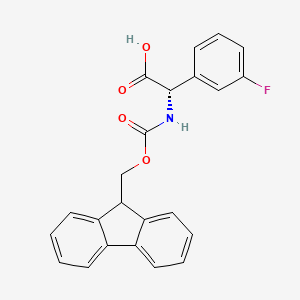
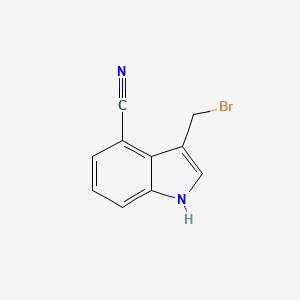
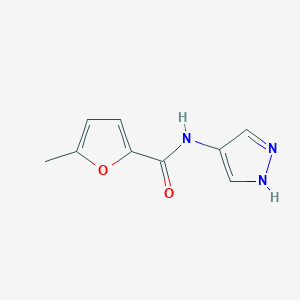
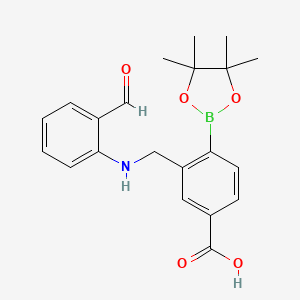

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
